N,N-diethylheptanamide
Description
N,N-Diethylheptanamide (CAS 10385-08-7) is a branched aliphatic amide with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. Structurally, it consists of a heptanoyl chain (C₇H₁₃CO) substituted with two ethyl groups on the amide nitrogen. This compound is a colorless liquid with a boiling point of 105°C at 5 mmHg and high solubility in organic solvents such as alcohols, esters, and ketones .
Properties
CAS No. |
10385-08-7 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-diethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
ATMCOZCQQXIAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylheptanamide can be synthesized through the reaction of heptanoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate heptanoyl chloride, which then reacts with diethylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylheptanamide undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed
Hydrolysis: Heptanoic acid, diethylamine.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N,N-Diethylheptanamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and acyclic systems.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: This compound is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares N,N-diethylheptanamide with structurally and functionally related amides, highlighting differences in molecular properties, odor profiles, and applications.
Key Observations:
Substituent Effects: Diethyl vs. Dimethyl Groups: Diethyl substituents (e.g., in this compound) enhance steric bulk and electron-donating effects, leading to stronger, more complex odors compared to dimethyl analogs. For example, N,N-dimethyl-2-ethylbutanamide emits a "natural mint" scent, while its diethyl homolog has a weaker, peppermint-like odor . Chain Length: Longer acyl chains (e.g., heptanoyl vs. octanoyl) increase hydrophobicity and alter volatility. N,N-diethyloctamide (C₈ chain) has a weaker, generic spicy odor compared to the jasmone-like freshness of this compound (C₇ chain) .
Functional Differences: Fragrance vs. Solvent Use: While this compound is prized for its olfactory properties, shorter-chain amides like DMF (C₃) are odorless and serve as industrial solvents or synthesis reagents . Compatibility: this compound’s compatibility with diverse perfume components (e.g., benzyl salicylate, lavender oil) allows it to modify scent profiles without destabilizing formulations. For instance, it reduces the "chemical" aspect of eugenol in peppery bases while adding freshness .
Perfume Formulation Case Studies ():
Jasmine Base: Addition of 300 g this compound reduced indole’s pungency and introduced a fresh orange note.
Peppery Base: Masked eugenol’s harshness, imparting a natural, spicy undertone.
Lavender Base :
- Enhanced freshness and added an amber-like harmony to the composition.
Advantages Over Competing Amides:
- Odor Uniqueness : Unlike N,N-diethyloctamide (weak spice) or N-phenyl-N-methyl-2-ethylbutanamide (grapefruit), this compound offers a versatile jasmone-rose profile unmatched in prior art .
- Thermal Stability : Its lower boiling point (105°C at 5 mmHg) compared to DMF (153°C) ensures easier incorporation into heat-sensitive formulations .
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